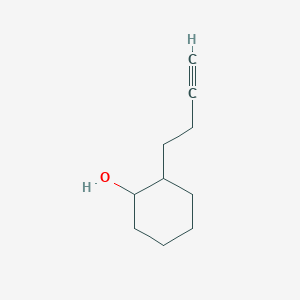
2-Methyl-1,4-oxazepane-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-oxazepane-4-carbonyl chloride is a heterocyclic compound with a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-oxazepane-4-carbonyl chloride typically involves the reaction of 2-methyl-1,4-oxazepane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2-Methyl-1,4-oxazepane+Thionyl chloride→2-Methyl-1,4-oxazepane-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction is carried out in a controlled environment to manage the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-oxazepane-4-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-methyl-1,4-oxazepane-4-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents to reduce the carbonyl chloride group.
Major Products
Nucleophilic substitution: Produces various substituted oxazepane derivatives.
Hydrolysis: Produces 2-methyl-1,4-oxazepane-4-carboxylic acid.
Reduction: Produces 2-methyl-1,4-oxazepane-4-methanol.
Scientific Research Applications
2-Methyl-1,4-oxazepane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Can be used in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-oxazepane-4-carbonyl chloride primarily involves its reactivity as a carbonyl chloride. The compound can act as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen, commonly used in pharmaceuticals and organic synthesis.
Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of various drugs.
Oxazolidine: A five-membered ring containing nitrogen and oxygen, used as an intermediate in organic synthesis.
Uniqueness
2-Methyl-1,4-oxazepane-4-carbonyl chloride is unique due to its seven-membered ring structure, which imparts different chemical properties compared to the six- and five-membered analogs
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-methyl-1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-6-5-9(7(8)10)3-2-4-11-6/h6H,2-5H2,1H3 |
InChI Key |
GYIYIQLBKZQYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCO1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)
![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)
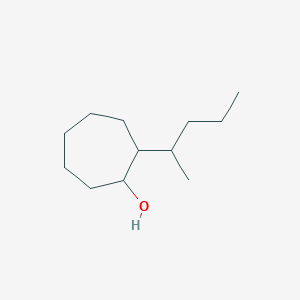
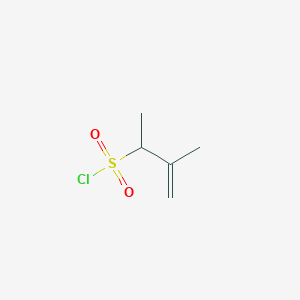
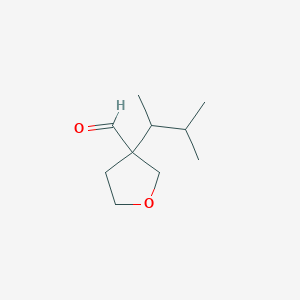
![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)
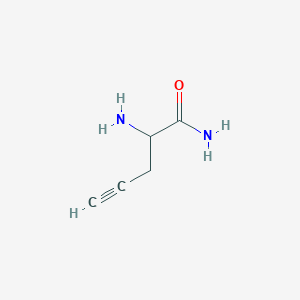
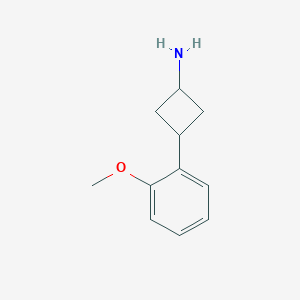
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)

![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
